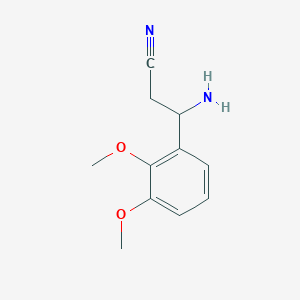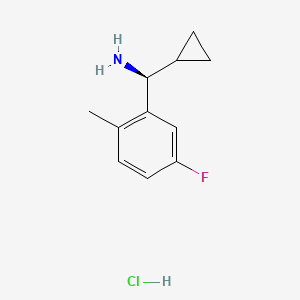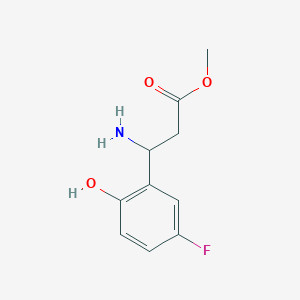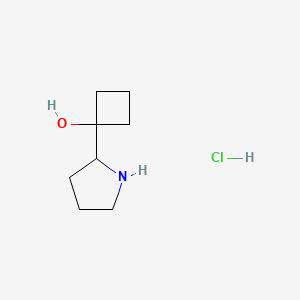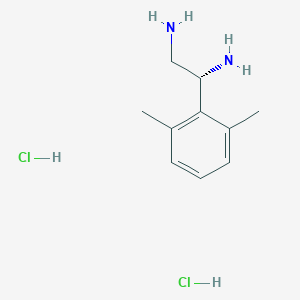
(1R)-1-(2,6-Dimethylphenyl)ethane-1,2-diamine 2hcl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R)-1-(2,6-Dimethylphenyl)ethane-1,2-diamine 2HCl is a chiral diamine compound with significant applications in various fields of chemistry and industry. This compound is characterized by its unique structural features, which include a 2,6-dimethylphenyl group attached to an ethane-1,2-diamine backbone. The presence of two hydrochloride (HCl) molecules enhances its solubility and stability.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-(2,6-Dimethylphenyl)ethane-1,2-diamine 2HCl typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2,6-dimethylphenylacetonitrile.
Reduction: The nitrile group is reduced to the corresponding amine using hydrogenation or other reducing agents such as lithium aluminum hydride (LiAlH4).
Chiral Resolution: The resulting amine is subjected to chiral resolution to obtain the (1R)-enantiomer.
Formation of Diamine: The chiral amine is then reacted with ethylenediamine to form the desired diamine compound.
Hydrochloride Formation: Finally, the diamine is treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance the efficiency of the reactions.
化学反応の分析
Types of Reactions: (1R)-1-(2,6-Dimethylphenyl)ethane-1,2-diamine 2HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The diamine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: Imines and nitriles.
Reduction: Secondary and tertiary amines.
Substitution: Various substituted diamine derivatives.
科学的研究の応用
(1R)-1-(2,6-Dimethylphenyl)ethane-1,2-diamine 2HCl has diverse applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: The compound serves as a building block for the synthesis of biologically active molecules.
Medicine: It is explored for its potential therapeutic properties, including its role as an intermediate in drug synthesis.
Industry: The compound is utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of (1R)-1-(2,6-Dimethylphenyl)ethane-1,2-diamine 2HCl involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways: It may influence various biochemical pathways, including those involved in neurotransmission and signal transduction.
類似化合物との比較
(1R,2R)-1,2-Diphenylethylenediamine: A chiral diamine with similar applications in asymmetric synthesis.
(1R,2R)-1,2-Diaminocyclohexane: Another chiral diamine used in catalysis and drug synthesis.
Uniqueness: (1R)-1-(2,6-Dimethylphenyl)ethane-1,2-diamine 2HCl is unique due to its specific structural features, which confer distinct reactivity and selectivity in chemical reactions. Its ability to form stable complexes with metals and other molecules makes it valuable in various applications.
特性
分子式 |
C10H18Cl2N2 |
|---|---|
分子量 |
237.17 g/mol |
IUPAC名 |
(1R)-1-(2,6-dimethylphenyl)ethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C10H16N2.2ClH/c1-7-4-3-5-8(2)10(7)9(12)6-11;;/h3-5,9H,6,11-12H2,1-2H3;2*1H/t9-;;/m0../s1 |
InChIキー |
MCBUOAQEOLYWID-WWPIYYJJSA-N |
異性体SMILES |
CC1=C(C(=CC=C1)C)[C@H](CN)N.Cl.Cl |
正規SMILES |
CC1=C(C(=CC=C1)C)C(CN)N.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


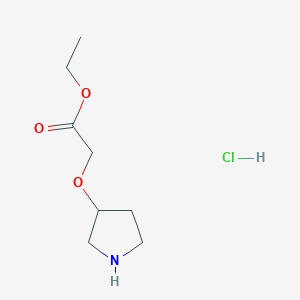


![2-Chloro-4-phenoxy-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B13043329.png)
